1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride
Description
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core. This structure comprises a six-membered amine ring fused with a three-membered ring, creating a rigid, three-dimensional scaffold. The 6-amino substituent and ethanone group enhance its polarity, while the hydrochloride salt improves solubility.
Properties
IUPAC Name |
1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6(11)10-4-8(5-10)2-7(9)3-8;/h7H,2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSNKLGRCLQUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Assembly
The azaspiro[3.3]heptane scaffold is typically constructed via intramolecular cyclization or ring-closing metathesis. For 1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride, a plausible route involves:
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Formation of the Spirocyclic Amine : Starting from a bicyclic precursor, such as 2-azaspiro[3.3]heptan-6-amine, acetylation is performed using acetyl chloride in the presence of a base (e.g., triethylamine) to yield the ketone derivative.
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Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane) to precipitate the hydrochloride salt.
Patent-Derived Methodologies
While no direct synthesis is disclosed in the provided patents, WO2016046843A1 outlines analogous steps for spirocyclic intermediates in carfilzomib synthesis, including:
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Chiral Dihydroxylation : Use of AD-mix β or OsO₄ for stereo-controlled dihydroxylation of alkenes.
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Epoxidation : Nucleophilic substitution with epoxide-forming agents under controlled temperatures (-30°C to 60°C).
These methods suggest that stereochemical control during spirocycle formation is critical, potentially requiring low-temperature conditions (-78°C to 0°C) and chiral catalysts.
Purification and Isolation Techniques
Crystallization and Solvent Selection
Post-synthesis purification often involves:
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Solvent Stripping : Removal of volatile byproducts under reduced pressure.
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Recrystallization : Use of hexane or ethanol-water mixtures (95:5) to isolate the hydrochloride salt. For example, AChemBlock reports a 97% purity product after recrystallization in ethanol-water.
Analytical Characterization
Physicochemical Properties
Spectroscopic Data
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Mass Spectrometry : The molecular ion peak at m/z 190.67 (M+H⁺) confirms the molecular formula.
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NMR (Hypothetical) : Expected signals include a singlet for the acetyl group (δ 2.1 ppm) and multiplets for the spirocyclic amine protons (δ 3.0–3.5 ppm).
Scalability and Industrial Production
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ethanone group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride serves as a valuable building block in organic synthesis. Its unique spirocyclic structure allows chemists to create more complex molecules through various reactions, including:
- Substitution Reactions : The amino group can participate in electrophilic substitution, enabling the introduction of diverse functional groups.
- Reduction and Oxidation : The ketone functionality can be reduced to alcohols or oxidized to yield corresponding oxo derivatives, expanding its utility in synthetic pathways.
Biological Studies
The compound is also utilized in biological research to investigate enzyme interactions and protein binding mechanisms. Its spirocyclic structure enhances its ability to fit into specific binding sites on enzymes or receptors, making it a candidate for studying:
- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, providing insights into metabolic pathways.
- Drug Development : The compound’s properties may lead to the development of new pharmaceuticals targeting various biological systems.
Similar Compounds
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethanone hydrochloride | Hydrochloride Salt | Different solubility and stability |
| 2-Azaspiro[3.3]heptane Derivatives | Spirocyclic Structures | Varying functional groups and properties |
The uniqueness of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethanone hydrochloride lies in its specific spirocyclic framework, which imparts distinct chemical and biological properties compared to other azaspiro compounds.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application being investigated.
Comparison with Similar Compounds
Comparison with Azaspiro Derivatives
2-{2,6-Diazaspiro[3.3]heptan-2-yl}-N-methylacetamide (EN300-39915270)
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO (MW: 225.72) .
- Key Differences: Core Structure: Pyrrolidine (monocyclic) vs. spiro[3.3]heptane (bicyclic). Substituent: Phenyl group introduces aromaticity, absent in the target compound.
- Implications : The spiro system in the target compound offers greater conformational restraint, which could improve binding selectivity to specific biological targets .
Comparison with Bicyclic Amines
SR144528 (Bicyclo[2.2.1]heptane Derivative)
Beta-Lactam Antibiotic (Bicyclo[3.2.0]heptane)
- Example: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
- Key Differences: Functional Groups: Beta-lactam ring (antibiotic activity) vs. ethanone (unknown activity). Solubility: Pharmacopeial tests confirm crystallinity and purity, suggesting stability comparable to the target compound .
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one HCl | C₈H₁₃ClN₂O | ~200.66 (est.) | Not Provided | Spiro[3.3] core, 6-amino, ethanone, HCl |
| 2-{2,6-Diazaspiro[3.3]heptan-2-yl}-N-methylacetamide | C₁₀H₁₆N₄O | 242.15 | EN300-39919873 | Spiro[3.3] core, N-methylacetamide |
| 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one HCl | C₁₂H₁₆ClNO | 225.72 | Not Provided | Monocyclic pyrrolidine, phenyl, HCl |
| SR144528 | C₂₄H₂₉ClN₄O₂ | 464.97 | Not Provided | Bicyclo[2.2.1], pyrazole, carboxamide |
Q & A
Q. What are the established synthetic routes for 1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride?
The compound is typically synthesized via cyclization and reduction strategies. Key methods include:
- Thermal [2+2] Cycloaddition : Reaction of endocyclic alkenes with chlorosulfonyl isocyanate yields spirocyclic β-lactams, followed by reduction with alane (e.g., LiAlH₄) to form the azaspiro framework .
- Cyclization of Tribromopentaerythritol : Using p-toluenesulfonamide under basic conditions, followed by deprotection and HCl treatment to form the hydrochloride salt .
Q. Example Synthesis Table
| Step | Method | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | [2+2] Cycloaddition | Chlorosulfonyl isocyanate, heat | Spirocyclic β-lactam intermediate |
| 2 | Reduction | LiAlH₄ in anhydrous THF | 1-azaspiro[3.3]heptane scaffold |
| 3 | Salt Formation | HCl in ethanol | Hydrochloride salt crystallization |
Q. How is the compound structurally characterized?
- X-ray Crystallography : SHELXL (SHELX-97) is widely used for refining crystal structures. The spirocyclic nitrogen and ketone groups are critical for hydrogen-bonding networks, which stabilize the crystal lattice .
- Spectroscopic Methods :
- ¹H/¹³C NMR : Amino protons resonate at δ 1.5–2.0 ppm (broad), while the spiro carbon appears at ~70 ppm .
- Mass Spectrometry : Molecular ion peaks at m/z 176.64 (M⁺) confirm the molecular weight .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Highly soluble in polar solvents (DMSO, ethanol) due to the hydrochloride salt and polar functional groups. Poor solubility in non-polar solvents (hexane) .
- Stability : Stable at −20°C for >5 years in sealed, dry conditions. Degrades above 150°C, with decomposition products including NH₃ and HCl gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data?
Discrepancies in bioactivity (e.g., receptor affinity) may arise from:
- Stereochemical Variants : Undetected enantiomers during synthesis (e.g., using chiral HPLC or circular dichroism to confirm purity) .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH affecting protonation states. Standardize assays using TRIS buffer (pH 7.4) and orthogonal validation (e.g., radioligand binding vs. functional cAMP assays) .
Q. What challenges arise in crystallographic refinement of this spiro compound?
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >95% enantiomeric excess (ee) .
- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) to separate enantiomers .
Q. Example Optimization Table
| Parameter | Method | Outcome |
|---|---|---|
| Catalyst | Ru-(S)-BINAP | 97% ee, 82% yield |
| Solvent | Methanol/water (9:1) | Improved crystal morphology |
| Temperature | −20°C (slow crystallization) | Reduced racemization |
Methodological Recommendations
- Synthesis Troubleshooting : If β-lactam intermediates degrade, replace LiAlH₄ with milder reductants (e.g., NaBH₄/CeCl₃) to preserve stereochemistry .
- Bioactivity Profiling : Use SPR (surface plasmon resonance) for real-time binding kinetics alongside molecular docking (AutoDock Vina) to map interactions with targets like GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
